

An In-depth Technical Guide to the Chemical Properties of Octyl Galactofuranoside

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Octyl galactofuranoside*

Cat. No.: *B15203240*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octyl D-galactofuranoside is a non-ionic surfactant belonging to the alkyl glycoside family. This class of molecules, characterized by a hydrophilic sugar headgroup (galactofuranose) and a hydrophobic alkyl tail (octyl chain), exhibits amphipathic properties that make them valuable in various scientific and pharmaceutical applications. Of particular interest is the D-isomer of **octyl galactofuranoside**, which has demonstrated promising bacteriostatic activity against *Mycobacterium smegmatis*, a non-pathogenic model organism for *Mycobacterium tuberculosis*. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological mechanism of action of octyl D-galactofuranoside, tailored for researchers and professionals in the field of drug development.

Core Chemical Properties

The fundamental chemical properties of octyl D-galactofuranoside are summarized in the table below. These properties are essential for understanding its behavior in various experimental and formulation contexts.

Property	Value	Source
Molecular Formula	C ₁₄ H ₂₈ O ₆	[1] [2]
Molecular Weight	292.37 g/mol	[1]
CAS Number	202403-49-4	[2]
Appearance	Crystalline solid	[3]
Solubility	Soluble in polar solvents	Inferred from structure
Storage Temperature	4°C	[2]

Synthesis and Purification

The synthesis of octyl D-galactofuranoside can be achieved through several established glycosylation methods. A common and effective approach is a modified Koenigs-Knorr reaction, which involves the coupling of a protected galactofuranosyl donor with octanol, followed by deprotection.

Experimental Protocol: Synthesis of Octyl β -D-Galactofuranoside

This protocol is adapted from established methods for the synthesis of alkyl galactofuranosides.

Materials:

- Penta-O-benzoyl- α,β -D-galactofuranose
- n-Octanol
- Tin(IV) chloride (SnCl₄)
- Dichloromethane (DCM), anhydrous
- Sodium methoxide in methanol
- Methanol

- Silica gel for column chromatography
- Ethyl acetate
- Hexane
- Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

Procedure:

- Glycosylation Reaction:
 - Dissolve penta-O-benzoyl- α,β -D-galactofuranose (1 equivalent) and n-octanol (1.2 equivalents) in anhydrous dichloromethane under an inert atmosphere (e.g., argon or nitrogen).
 - Cool the reaction mixture to 0°C in an ice bath.
 - Slowly add tin(IV) chloride (1.1 equivalents) dropwise to the stirred solution.
 - Allow the reaction to warm to room temperature and stir for 4-6 hours.
 - Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate solvent system (e.g., 3:1 v/v). The formation of a new, less polar spot indicates the product.
 - Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
 - Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude benzoylated **octyl galactofuranoside**.
- Purification of the Protected Glycoside:
 - Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent.

- Combine the fractions containing the desired product (as identified by TLC) and concentrate under reduced pressure to yield the purified benzoylated **octyl galactofuranoside**.
- Debenzoylation (Zemplén deprotection):
 - Dissolve the purified benzoylated product in anhydrous methanol.
 - Add a catalytic amount of sodium methoxide solution in methanol.
 - Stir the reaction at room temperature and monitor by TLC until the starting material is fully consumed (the product will be much more polar).
 - Neutralize the reaction with Amberlite IR-120 (H^+) resin, filter the resin, and concentrate the filtrate under reduced pressure.
 - The resulting residue is the final product, octyl β -D-galactofuranoside. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/ether).

Experimental Workflow: Synthesis and Purification

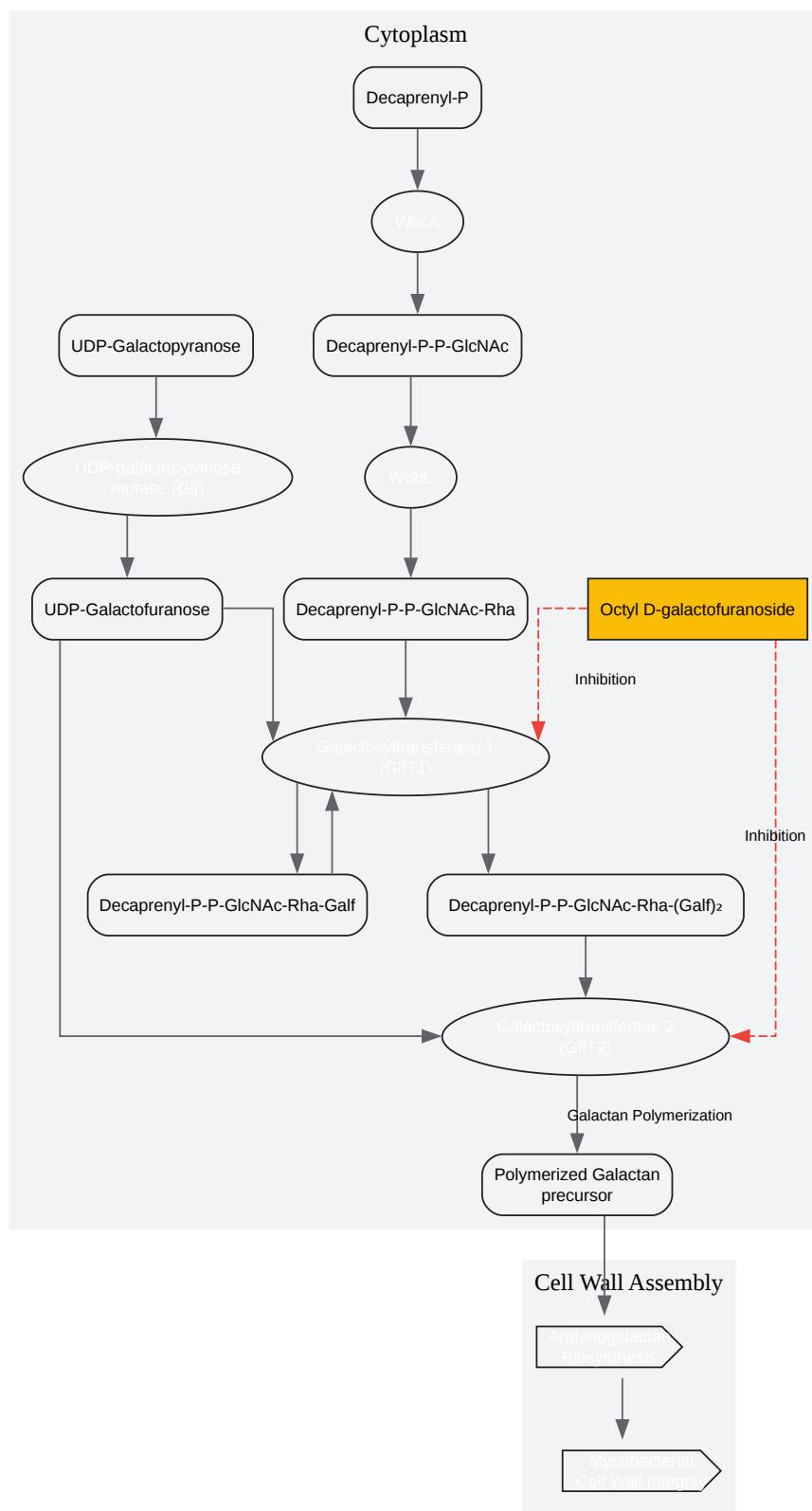
[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis and purification of octyl D-galactofuranoside.

Analytical Characterization

The structure and purity of synthesized octyl D-galactofuranoside can be confirmed using standard analytical techniques.

Technique	Expected Observations
¹ H NMR	Signals corresponding to the anomeric proton, protons of the furanose ring, the octyl chain protons, and hydroxyl protons.
¹³ C NMR	Resonances for the anomeric carbon, carbons of the furanose ring, and the carbons of the octyl chain.
Mass Spectrometry (ESI-MS)	Detection of the molecular ion peak $[M+Na]^+$ or $[M+H]^+$, confirming the molecular weight.
High-Performance Liquid Chromatography (HPLC)	A single major peak indicating the purity of the compound.


Biological Activity and Mechanism of Action

Octyl D-galactofuranoside has been identified as a bacteriostatic agent against *Mycobacterium smegmatis*.^[3] Its mechanism of action is believed to involve the inhibition of key enzymes in the biosynthesis of the mycobacterial cell wall, a unique and essential structure for the survival of these bacteria.

The mycobacterial cell wall is a complex structure composed of peptidoglycan, arabinogalactan, and mycolic acids. The galactan component, a polymer of galactofuranose residues, is synthesized by a series of galactosyltransferases (GlfTs). Specifically, GlfT1 and GlfT2 are crucial for the initiation and polymerization of the galactan chain.^{[4][5]} It is hypothesized that octyl D-galactofuranoside acts as a competitive inhibitor of these enzymes, thereby disrupting the formation of the arabinogalactan complex and compromising the integrity of the cell wall.

Proposed Signaling Pathway of Inhibition

The following diagram illustrates the proposed mechanism of action of octyl D-galactofuranoside in the context of the mycobacterial arabinogalactan biosynthesis pathway.

[Click to download full resolution via product page](#)

Caption: Proposed inhibition of mycobacterial cell wall synthesis by octyl D-galactofuranoside.

Conclusion

Octyl D-galactofuranoside is a molecule of significant interest due to its potential as an antimicrobial agent. Its chemical properties as a non-ionic surfactant, coupled with its specific inhibitory action on mycobacterial galactosyltransferases, make it a promising lead compound for the development of novel anti-tuberculosis therapies. This guide provides a foundational understanding of its chemical characteristics and a framework for its synthesis and biological evaluation. Further research into its precise binding kinetics, *in vivo* efficacy, and toxicological profile is warranted to fully elucidate its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Octyl Beta-D-Galactopyranoside | C14H28O6 | CID 9549264 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. usbio.net [usbio.net]
- 3. researchgate.net [researchgate.net]
- 4. Galactosyl Transferases in Mycobacterial Cell Wall Synthesis - PMC
[pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Chemical Properties of Octyl Galactofuranoside]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15203240#octyl-galactofuranoside-chemical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com